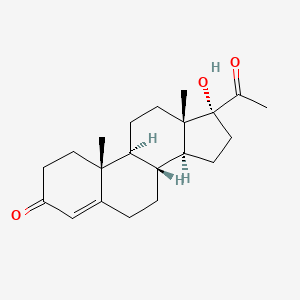

Cortexolone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un intermedio metabólico en la biosíntesis de cortisol, una hormona crucial en la respuesta al estrés del cuerpo y la regulación metabólica . El acetato de cortexolona es conocido por su papel en varios procesos fisiológicos, incluidas sus propiedades antiinflamatorias e inmunosupresoras.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del acetato de cortexolona generalmente implica la transformación de la cortexolona en su ortoéster correspondiente. Esto se logra haciendo reaccionar la cortexolona con un éster alquílico de un ácido ortocarboxílico bajo catálisis ácida, como el ácido p-toluensulfónico. La posterior hidrólisis en un medio ácido produce el 17-monoéster deseado .

Métodos de Producción Industrial: La producción industrial de acetato de cortexolona a menudo emplea procesos enzimáticos. Un método de este tipo implica la alcohólisis enzimática de 17α,21-diésteres de cortexolona para obtener 17α-monoésteres . Este proceso es ventajoso debido a su especificidad y eficiencia, lo que reduce la necesidad de pasos de purificación extensos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de cortexolona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a cortisol a través de 11β-hidroxilasa.

Reducción: Formación de 11-desoxicorticosterona.

Sustitución: Reacciones de esterificación para formar derivados como el propionato de cortexolona 17α.

Reactivos y Condiciones Comunes:

Oxidación: Utiliza enzimas como 11β-hidroxilasa.

Reducción: Implica agentes reductores como el borohidruro de sodio.

Sustitución: Emplea catalizadores ácidos como el ácido p-toluensulfónico en reacciones de esterificación.

Productos Principales:

Cortisol: Una potente hormona glucocorticoide.

11-Desoxicorticosterona: Un precursor en la biosíntesis de aldosterona.

Propionato de cortexolona 17α: Un antiandrógeno utilizado en aplicaciones dermatológicas.

Aplicaciones Científicas De Investigación

El acetato de cortexolona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de diversos compuestos esteroideos.

Biología: Se estudia su papel en la vía glucocorticoide y sus efectos en los procesos celulares.

Mecanismo De Acción

El acetato de cortexolona ejerce sus efectos uniéndose a los receptores glucocorticoides, lo que provoca cambios en la expresión genética que modulan las respuestas inflamatorias e inmunitarias. Inhibe las señales proinflamatorias y promueve las vías antiinflamatorias al afectar a factores de transcripción como NF-Kappa B y enzimas como la fosfolipasa A2 . Esto da como resultado una disminución de la migración de leucocitos y una reducción de la permeabilidad capilar, contribuyendo a sus efectos antiinflamatorios.

Compuestos Similares:

Cortisol: Un glucocorticoide más potente con propiedades antiinflamatorias similares.

11-Desoxicorticosterona: Comparte una vía biosintética similar, pero tiene una actividad mineralocorticoide distinta.

Propionato de cortexolona 17α: Un derivado éster con una fuerte actividad antiandrogénica local.

Singularidad: A diferencia del cortisol, tiene una actividad biológica limitada por sí sola, pero sirve como un precursor crucial en la esteroidogénesis .

Comparación Con Compuestos Similares

Cortisol: A more potent glucocorticoid with similar anti-inflammatory properties.

11-Deoxycorticosterone: Shares a similar biosynthetic pathway but has distinct mineralocorticoid activity.

Cortexolone 17α-propionate: An ester derivative with strong local antiandrogenic activity.

Uniqueness: Unlike cortisol, it has limited biological activity on its own but serves as a crucial precursor in steroidogenesis .

Propiedades

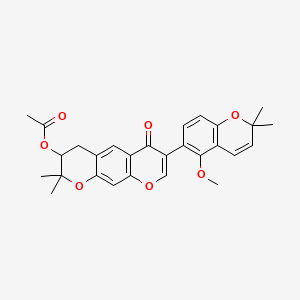

Fórmula molecular |

C23H32O6 |

|---|---|

Peso molecular |

404.5 g/mol |

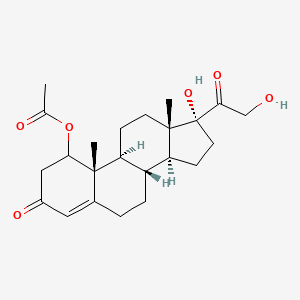

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |

InChI |

InChI=1S/C23H32O6/c1-13(25)29-20-11-15(26)10-14-4-5-16-17-7-9-23(28,19(27)12-24)21(17,2)8-6-18(16)22(14,20)3/h10,16-18,20,24,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1 |

Clave InChI |

UPMSOLRUSABPCU-CRKVGCNRSA-N |

SMILES isomérico |

CC(=O)OC1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@]4(C(=O)CO)O)C)C |

SMILES canónico |

CC(=O)OC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4(C(=O)CO)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)

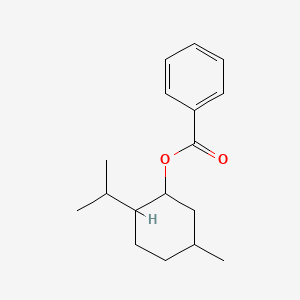

![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)